Biochemical Potency and Selectivity Profile of EPZ020411 vs. Pan-PRMT Inhibitor MS023
EPZ020411 is a highly selective PRMT6 inhibitor (biochemical IC50 = 10 nM), whereas MS023 is a potent but non-selective Type I PRMT inhibitor. Direct comparison of IC50 values reveals that EPZ020411 exhibits >10-fold selectivity over PRMT1 (IC50 = 119 nM) and >20-fold over PRMT8 (IC50 = 223 nM), and >100-fold over PRMT3, PRMT4, PRMT5, and PRMT7 [1]. In contrast, MS023 inhibits PRMT6 with an IC50 of 4 nM but also potently inhibits PRMT1 (30 nM), PRMT3 (119 nM), PRMT4 (83 nM), and PRMT8 (5 nM) [2]. This pan-inhibition confounds PRMT6-specific phenotypic interpretation.
| Evidence Dimension | Biochemical IC50 (nM) |
|---|---|
| Target Compound Data | PRMT6: 10 nM; PRMT1: 119 nM; PRMT8: 223 nM |
| Comparator Or Baseline | MS023: PRMT6: 4 nM; PRMT1: 30 nM; PRMT3: 119 nM; PRMT4: 83 nM; PRMT8: 5 nM |
| Quantified Difference | EPZ020411: 10-20x selectivity window for PRMT6 vs. PRMT1/8; MS023: ≤2x selectivity window for PRMT6 vs. other PRMTs |
| Conditions | Biochemical assay using 3H-SAM-dependent peptide substrate methylation |
Why This Matters
For scientists requiring PRMT6-specific target validation, EPZ020411's narrow selectivity profile prevents off-target confounding from PRMT1/8 inhibition, a critical advantage over pan-inhibitors like MS023.
- [1] Chemical Probes Portal. EPZ020411. Accessed 2026. View Source
- [2] Probes & Drugs Portal. MS023 (PD000026). Accessed 2026. View Source
